(4-Bromo-5-chloro-2-methylphenyl)methanol
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Overview
Description
(4-Bromo-5-chloro-2-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a benzene ring, along with a methanol group. It is a solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-methylphenyl)methanol typically involves the bromination and chlorination of 2-methylphenylmethanol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst . The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and controlled conditions to achieve high yields and purity. The production process is designed to minimize by-products and ensure the efficient use of raw materials.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-chloro-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-bromo-5-chloro-2-methylbenzaldehyde or 4-bromo-5-chloro-2-methylbenzoic acid .
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-5-chloro-2-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of halogenated phenylmethanols on biological systems. It can be used in assays to investigate its interactions with enzymes and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in drug discovery .
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and materials. It may be employed in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chloro-2-methylphenyl)methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar in structure but lacks the methanol group.
4-Bromo-3-chloro-2-methylaniline: Contains an amine group instead of a methanol group.
5-Bromo-4-chloro-2-fluoro-3-methylphenylboronic acid: Contains a boronic acid group instead of a methanol group.
Uniqueness
(4-Bromo-5-chloro-2-methylphenyl)methanol is unique due to the specific arrangement of bromine, chlorine, and methanol groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(4-bromo-5-chloro-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMXFXFXQNWXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CO)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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